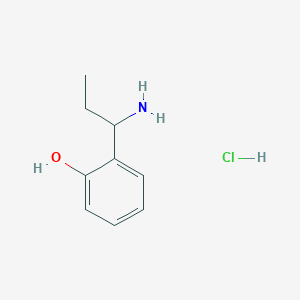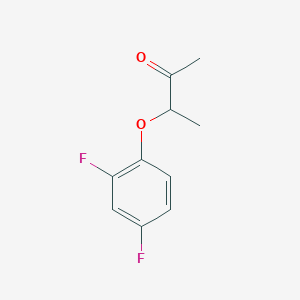
3-(2,4-Difluorophenoxy)-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Difluorophenoxy)-2-butanone, also known as 2,4-difluorobenzophenone, is a synthetic organic compound with a wide range of applications in both scientific research and industry. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a reagent in various chemical reactions, such as the Michael addition, the Stetter reaction, and the Wittig reaction. In addition, 2,4-difluorobenzophenone is used as a catalyst in the polymerization of olefins. This compound is highly versatile and has a wide range of applications in various fields.
Wissenschaftliche Forschungsanwendungen
Photolabile Hydrophobic Molecules for Nanofluidic Devices : 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a compound structurally related to 3-(2,4-Difluorophenoxy)-2-butanone, has been used as a photolabile protecting group. This demonstrates its application in the optical gating of nanofluidic devices. The compound facilitates the conversion of hydrophobic to hydrophilic groups upon irradiation, playing a significant role in light-induced controlled release and sensing in nanochannels (Ali et al., 2012).
Metabolic Engineering for Chemical Production : Research on the metabolic engineering of Klebsiella pneumoniae for the production of 2-butanone, which is chemically similar to 3-(2,4-Difluorophenoxy)-2-butanone, showcases its potential in biotechnological applications. This includes its use in creating sustainable pathways for chemical production from renewable resources (Chen et al., 2015).
Synthesis of Enantiomerically Pure Derivatives : Research on the preparation of enantiomerically pure derivatives branched in the 2- or 3-position from compounds like 6-Trifluoromethyl-1,3-dioxan- and -dioxin-4-ones relates to the synthesis of structurally related compounds. This highlights its significance in creating optically active compounds, which can be essential for pharmaceutical applications (Gautschi et al., 1994).
Atmospheric Impact of Related Fluorinated Compounds : A study on the atmospheric fate and impact of perfluorinated butanone and pentanone, which are structurally related to 3-(2,4-Difluorophenoxy)-2-butanone, provides insights into their environmental implications. This includes understanding their role as greenhouse gases and their photolytic degradation in the atmosphere, which is crucial for assessing environmental risks (Ren et al., 2019).
Polymer Solar Cells Development : Research involving fluorine-substituted electron acceptors for efficient polymer solar cells is relevant to the study of 3-(2,4-Difluorophenoxy)-2-butanone. This highlights its potential application in the field of renewable energy, particularly in the development of advanced materials for solar energy conversion (Dai et al., 2017).
Chemical Synthesis and Catalysis : The palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones, similar in structure to 3-(2,4-Difluorophenoxy)-2-butanone, showcases its potential in chemical synthesis. This research provides valuable insights into catalytic processes and mechanisms, essential for developing new synthetic methodologies (Qian et al., 2005).
Eigenschaften
IUPAC Name |
3-(2,4-difluorophenoxy)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6(13)7(2)14-10-4-3-8(11)5-9(10)12/h3-5,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHKSVQHSBBNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluorophenoxy)-2-butanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






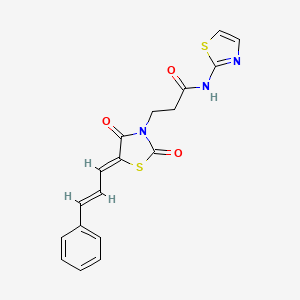

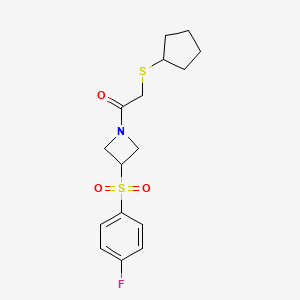
![2-[4-(dimethylamino)phenyl]-7-ethoxy-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2986777.png)
![2-[[2-[(8,8-Dimethyl-2-oxo-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]benzamide](/img/structure/B2986779.png)
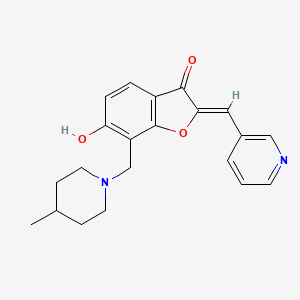
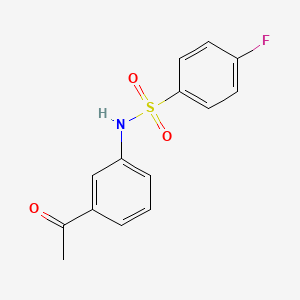
![N-(4-fluorophenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2986783.png)
